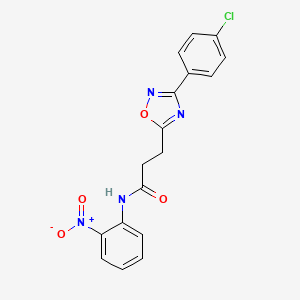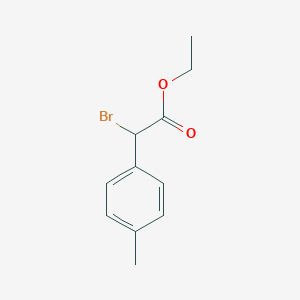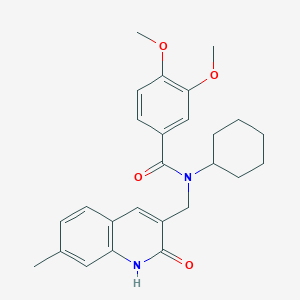
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been shown to have a variety of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival. It has also been shown to modulate the activity of several signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has a variety of interesting biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival, including topoisomerase II, protein kinase C, and histone deacetylase. It has also been shown to modulate the activity of several signaling pathways that are involved in cell growth and survival, including the MAPK/ERK pathway and the PI3K/Akt pathway.
In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another advantage is its interesting biochemical and physiological effects, which make it a useful tool for studying cell signaling pathways and enzyme activity.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in some experiments. Another limitation is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials.
Another area of interest is its mechanism of action. Further studies are needed to fully understand how it inhibits the activity of enzymes and modulates signaling pathways.
Finally, there is potential for the development of new analogs of this compound that may have improved solubility and/or efficacy. Further studies are needed to explore the structure-activity relationship of this compound and its analogs.
Méthodes De Synthèse
The synthesis method for N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves several steps. First, 3,4-dimethoxybenzaldehyde is reacted with cyclohexylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to form the amine. Next, 2-hydroxy-7-methylquinoline is reacted with formaldehyde and the resulting imine is reduced with sodium borohydride to form the corresponding amine. Finally, the two amines are reacted together with benzoyl chloride to form the target compound.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been studied for a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. It has been shown to have antiproliferative activity against several cancer cell lines, including breast, ovarian, and lung cancer cells. In addition, it has been shown to induce apoptosis in cancer cells.
Another area of interest is its potential as a treatment for neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases.
Propriétés
IUPAC Name |
N-cyclohexyl-3,4-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-17-9-10-18-14-20(25(29)27-22(18)13-17)16-28(21-7-5-4-6-8-21)26(30)19-11-12-23(31-2)24(15-19)32-3/h9-15,21H,4-8,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUAADMGJYJERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7697572.png)
![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697579.png)
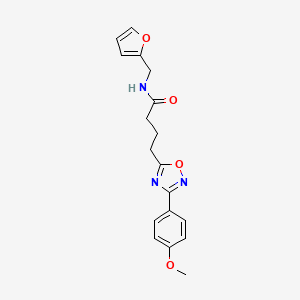
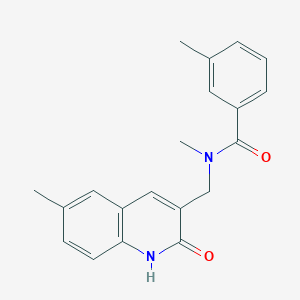
![N-(4-bromophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697599.png)


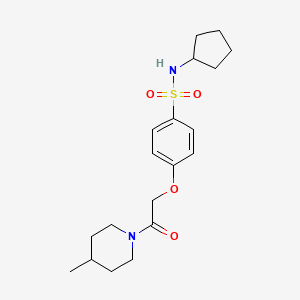
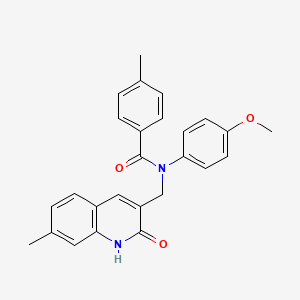
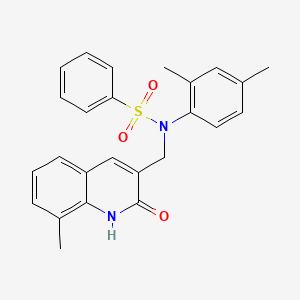
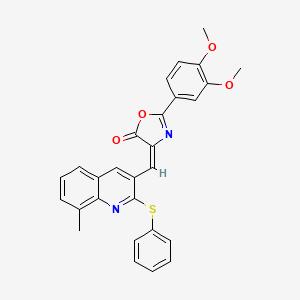
![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)
